![molecular formula C16H18N2O2 B2579232 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide CAS No. 1396707-12-2](/img/structure/B2579232.png)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide” is a chemical compound that contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, possibly through a Pictet-Spengler reaction or a similar cyclization . The carboxamide group could be introduced through a coupling reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclohexene ring, and a carboxamide group. The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoquinoline ring, the cyclohexene ring, and the carboxamide group . The isoquinoline ring is aromatic and would be expected to undergo reactions typical of aromatic compounds . The cyclohexene ring is an alkene and could undergo addition reactions . The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoquinoline ring could contribute to its aromaticity and stability .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, with their "privileged scaffold" status, have been explored for their therapeutic potential across a wide range of medical applications. Initially recognized for their neurotoxic effects, certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents preventing Parkinsonism. This class of compounds has found applications in cancer therapy, notably with the FDA approval of trabectedin for soft tissue sarcomas. Their potential extends to treating infectious diseases like malaria, tuberculosis, and various viral infections, showcasing a broad therapeutic spectrum (Singh & Shah, 2017).
Antioxidant Activity and Radical Cyclizations
The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, highlights the importance of compounds capable of inhibiting oxidative stress. Tetrahydroisoquinoline derivatives have been assessed for their antioxidant capacities, contributing to the understanding of their protective effects against cellular damage. Radical cyclizations, a key reaction mechanism, have been harnessed for synthesizing physiologically active compounds, indicating the versatility of tetrahydroisoquinolines in producing therapeutic agents with potential benefits in treating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is a compound that is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that can combat various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water at 20°c is 20g/l , which may influence its bioavailability.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide. For instance, the compound’s solubility in water at 20°C is 20g/L , suggesting that temperature and solvent can affect its action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZKKIOROHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide |
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